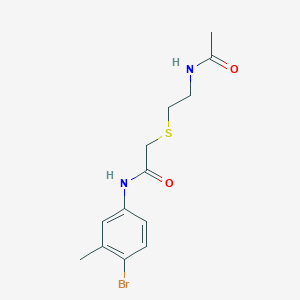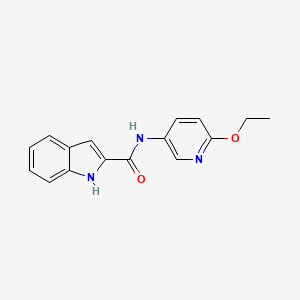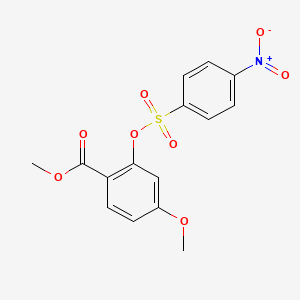
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide, also known as PTAC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. PTAC is a derivative of phthalazine, a heterocyclic compound that has been widely used in the pharmaceutical industry for the synthesis of drugs. PTAC has been shown to exhibit promising biological activities, making it a potential candidate for the development of new drugs.
作用机制
The mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In animal models, 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been shown to reduce inflammation and pain, as well as to inhibit seizures. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the advantages of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide and its potential side effects.
未来方向
There are several potential future directions for research on 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide. One area of interest is the development of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide-based drugs for the treatment of inflammatory disorders, such as arthritis. Another potential application of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide is in the treatment of cancer, where it may be used in combination with other anticancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide and its potential side effects, as well as to explore its potential use in other therapeutic areas.
合成方法
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction of phthalic anhydride with thiophene-2-carboxylic acid to form 2-(1-oxo-4-thiophen-2-ylphthalic acid). This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-phenylethyl)acetamide to form 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide.
科学研究应用
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-20(23-13-12-16-7-2-1-3-8-16)15-25-22(27)18-10-5-4-9-17(18)21(24-25)19-11-6-14-28-19/h1-11,14H,12-13,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKEQUMLBKZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-4-thiophen-2-ylphthalazin-2-yl)-N-(2-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)

![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)